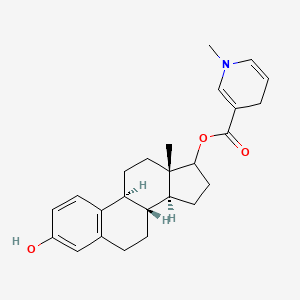

E2-CDS

Description

Properties

CAS No. |

103562-82-9 |

|---|---|

Molecular Formula |

C25H31NO3 |

Molecular Weight |

393.5 g/mol |

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 1-methyl-4H-pyridine-3-carboxylate |

InChI |

InChI=1S/C25H31NO3/c1-25-12-11-20-19-8-6-18(27)14-16(19)5-7-21(20)22(25)9-10-23(25)29-24(28)17-4-3-13-26(2)15-17/h3,6,8,13-15,20-23,27H,4-5,7,9-12H2,1-2H3/t20-,21-,22+,23+,25+/m1/s1 |

InChI Key |

KTMLJZFJHDUEAU-BZDYCCQFSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)C4=CN(C=CC4)C)CCC5=C3C=CC(=C5)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(3-hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene CDS-E2 E2-CDS estradiol 17-dihydrotrigonelline estradiol chemical delivery system |

Origin of Product |

United States |

Foundational & Exploratory

what is estradiol chemical delivery system

An In-depth Technical Guide to Estradiol (B170435) Chemical Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The most well-documented estradiol CDS is founded on a redox-based principle, utilizing a dihydropyridine (B1217469) ⇌ pyridinium (B92312) salt interconversion.[2][5] In this system, estradiol is chemically linked to a lipophilic dihydropyridine carrier molecule, enabling the conjugate to passively diffuse across the BBB.[5][6] Once inside the CNS, the dihydropyridine moiety is enzymatically oxidized to a polar, quaternary pyridinium salt.[2][5] This charged molecule is unable to readily cross back into the systemic circulation, effectively "locking" the drug conjugate within the brain.[6][7] Subsequent slow cleavage of the ester or carbamate (B1207046) linkage releases the active 17β-estradiol, ensuring a sustained therapeutic concentration at the target site while the prodrug in the periphery is rapidly eliminated.[1][5]

A leading example of this technology is the bioprecursor prodrug 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED), which has been shown in preclinical models to selectively convert to 17β-estradiol in the brain, providing neuroprotection in stroke models and alleviating symptoms of estrogen deficiency without stimulating uterine tissue.[1][4][8] This technical guide provides a comprehensive overview of the core mechanism, quantitative pharmacokinetic data, detailed experimental protocols, and key signaling pathways related to the estradiol CDS.

Core Mechanism of the Redox-Based Estradiol CDS

The fundamental principle of the brain-targeted estradiol CDS is a two-step process involving BBB penetration followed by metabolic trapping and subsequent activation.

-

BBB Penetration : Estradiol is covalently attached to a lipophilic carrier, typically a dihydropyridine derivative like N-methyl-1,4-dihydronicotinic acid.[6][7] This linkage renders the entire molecule lipid-soluble, allowing it to passively diffuse from the systemic circulation across the lipid membranes of the BBB into the brain parenchyma.[5]

-

Oxidative Trapping and Sustained Release : Within the brain, the dihydropyridine carrier undergoes enzymatic oxidation, converting it into its corresponding ionic pyridinium salt.[2][5] This transformation from a lipophilic, uncharged molecule to a hydrophilic, charged species prevents the conjugate from exiting the brain, thus achieving selective accumulation.[6] Over time, hydrolytic enzymes within the brain slowly cleave the bond between the trapped pyridinium carrier and estradiol, releasing the active hormone in a sustained manner. The carrier itself is eventually eliminated.[5] In contrast, the prodrug that remains in the systemic circulation is rapidly metabolized and cleared, minimizing peripheral exposure and associated side effects.[1][2]

Visualization of the CDS Mechanism

The following diagram illustrates the brain-targeting and activation sequence of a dihydropyridine-based estradiol CDS.

Caption: Mechanism of the redox chemical delivery system for brain-targeted estradiol.

Data Presentation: Pharmacokinetics & Efficacy

Quantitative data from preclinical studies underscore the brain-selective accumulation and efficacy of estradiol chemical delivery systems.

Table 1: Comparative Pharmacokinetics of Estradiol Prodrugs

This table summarizes pharmacokinetic data from studies evaluating water-soluble estradiol ester prodrugs administered intravenously (IV) and intranasally (IN) to rats. Data highlights the preferential delivery to the cerebrospinal fluid (CSF) via the nasal route.

| Prodrug | Administration Route | Dose (Estradiol Equivalent) | Max CSF Concentration (ng/mL) | CSF/Plasma Ratio | Reference |

| 3-DMABE·2HCl | Intravenous (IV) | 0.1 mg/kg | 0.25 | 0.12 | [9] |

| 3-DMABE·2HCl | Intranasal (IN) | 0.1 mg/kg | 1.10 | 0.85 | [9] |

| 17-DMABE·2HCl | Intravenous (IV) | 0.1 mg/kg | 0.35 | 0.15 | [9] |

| 17-DMABE·2HCl | Intranasal (IN) | 0.1 mg/kg | 1.45 | 1.05 | [9] |

Data adapted from studies on water-soluble ester prodrugs designed for nasal delivery, which represents an alternative CDS strategy.[9][10][11]

Table 2: In Vitro Conversion of DHED to 17β-Estradiol (E2)

This table shows the initial rate of E2 formation when the prodrug DHED is incubated with homogenates from different rat tissues, demonstrating the brain-selective nature of the conversion.

| Tissue Homogenate (Ovariectomized Rat) | Initial Rate of E2 Formation (pmol/min/mg protein) | Reference |

| Hypothalamus | ~1.2 | [8] |

| Hippocampus | ~0.8 | [8] |

| Cortex | ~0.6 | [8] |

| Uterus | Not Detected | [8] |

Data illustrates that the enzymatic machinery to convert the DHED prodrug to active estradiol is present in various brain regions but absent in the uterus, a key peripheral estrogen-sensitive tissue.[1][8]

Experimental Protocols

The development and validation of an estradiol CDS involve several key experimental stages: synthesis, in vitro evaluation, and in vivo characterization.

Synthesis of a Dihydropyridine-Estradiol Conjugate

This protocol provides a generalized workflow for the synthesis of a dihydropyridine-based estradiol prodrug, exemplified by the coupling of felodipine (B1672334) to a CDS moiety.[6]

-

Preparation of Intermediate: A derivative of the parent drug containing a reactive hydroxyl group is prepared using a modified Hantzsch reaction.[6]

-

Coupling Reaction: The hydroxyl-containing intermediate is reacted with nicotinoyl chloride hydrochloride in the presence of a base (e.g., triethylamine, Et3N) to form the corresponding nicotinic acid ester.[6]

-

Quaternization: The pyridyl nitrogen of the ester is quaternized by reacting it with an alkylating agent, such as methyl iodide (MeI), in a suitable solvent like acetone. This yields the pyridinium salt intermediate.[6]

-

Reduction to Dihydropyridine: The pyridinium salt is reduced to the final 1,4-dihydropyridine (B1200194) prodrug using a reducing agent like sodium dithionite (B78146) (Na2S2O4) in a two-phase solvent system (e.g., water-ether) with a buffer like sodium bicarbonate (NaHCO3).[6] The lipophilic dihydropyridine product partitions into the organic layer upon formation.

-

Purification: The final product is purified using column chromatography. Characterization is performed using NMR spectroscopy and mass spectrometry.

In Vitro Metabolism and Stability Studies

This protocol describes how to assess the conversion rate and stability of the prodrug in biological matrices.[6][9]

-

Preparation of Homogenates: Tissues of interest (e.g., rat brain, liver, plasma) are collected and homogenized in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) to a specific concentration (e.g., 20% w/v).[6]

-

Incubation: The estradiol-CDS prodrug is added to the tissue homogenates and plasma at a defined concentration and incubated in a shaking water bath at 37°C.

-

Sampling: Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

-

Reaction Quenching: The enzymatic reaction in the samples is stopped by adding a quenching agent, such as an organic solvent (e.g., acetonitrile) or by protein precipitation.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the prodrug and the appearance of its metabolites (e.g., the oxidized pyridinium form, cleaved estradiol).[9][11]

-

Data Analysis: The rate of disappearance of the prodrug is used to calculate its metabolic half-life (t½) in each biological medium.[6]

In Vivo Pharmacokinetic and Biodistribution Studies

This protocol outlines the procedure for evaluating the delivery, trapping, and clearance of the estradiol-CDS in an animal model.[1][6]

-

Animal Model: Ovariectomized female rodents (rats or mice) are commonly used to ensure low endogenous estrogen levels.[1][8]

-

Drug Administration: The estradiol-CDS is administered via a relevant route, such as intravenous (tail vein injection), subcutaneous, or oral gavage, at a specific dose.[1][6]

-

Tissue Collection: At predetermined time points post-administration (e.g., 5, 15, 30, 60, 120 minutes), animals are euthanized. Blood, brain, and other relevant tissues (e.g., uterus, liver) are rapidly collected.[6]

-

Sample Processing: Blood is processed to obtain plasma. Brain and other tissues are weighed and homogenized.

-

Extraction and Analysis: The concentrations of the prodrug, its oxidized pyridinium metabolite, and the released estradiol are quantified in the plasma and tissue homogenates using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][8]

-

Data Analysis: Concentration-time profiles are plotted for each analyte in each tissue to determine key pharmacokinetic parameters, including peak concentration (Cmax), time to peak (Tmax), and area under the curve (AUC). Brain-to-plasma concentration ratios are calculated to demonstrate targeting efficiency.[6]

Visualization of Experimental Workflow

Caption: General experimental workflow for the evaluation of an estradiol CDS.

Intracellular Signaling Pathway

Once released from the CDS within the brain, estradiol exerts its biological effects by interacting with nuclear hormone receptors.[12]

Estradiol is a nuclear hormone that primarily acts as an agonist for two estrogen receptor (ER) subtypes: ERα and ERβ.[13] Upon diffusing into a target neuron, estradiol binds to an ER located in the cytoplasm or nucleus.[12] This binding event triggers a conformational change in the receptor, causing it to dimerize and translocate into the nucleus if it is not already there. The estradiol-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[14] This binding recruits coactivator proteins and initiates the transcription of messenger RNA (mRNA), which is subsequently translated into proteins that mediate the neuroprotective and other physiological effects of estradiol.[12][14]

Visualization of Estradiol Signaling

Caption: Simplified signaling pathway of estradiol in a target neuron.

References

- 1. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting drugs to the brain by redox chemical delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders | Semantic Scholar [semanticscholar.org]

- 4. amscongress.com.au [amscongress.com.au]

- 5. Improved delivery through biological membranes. 11. A redox chemical drug-delivery system and its use for brain-specific delivery of phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improved delivery through biological membranes XXV. Enhanced and sustained delivery of trifluorothymidine to the brain using a dihydropyridine in equilibrium pyridinium salt type redox delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Targeted brain delivery of 17 beta-estradiol via nasally administered water soluble prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeted brain delivery of 17β-estradiol via nasally administered water soluble prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. Estradiol - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Estradiol Acetate? [synapse.patsnap.com]

An In-depth Technical Guide on the E2-Chemical Delivery System (E2-CDS) Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E2-Chemical Delivery System (E2-CDS) represents a sophisticated approach to targeted drug delivery, specifically designed to enhance the penetration of 17β-estradiol (E2) across the blood-brain barrier (BBB) and ensure its sustained release within the central nervous system (CNS). This technical guide delineates the core mechanism of action of the E2-CDS, presenting a comprehensive overview of its chemical basis, pharmacokinetic profile, and the experimental methodologies employed in its validation. The system leverages a dihydropyridine-pyridinium salt redox carrier to facilitate brain-specific accumulation and prolonged therapeutic action of estradiol (B170435), offering potential advantages for the treatment of neurological and neurodegenerative disorders.

Core Mechanism of the E2-Chemical Delivery System

The fundamental principle of the E2-CDS lies in its ability to exploit the physiological characteristics of the blood-brain barrier. The system involves the covalent attachment of estradiol to a lipophilic dihydropyridine (B1217469) carrier molecule. This chemical modification allows the E2-CDS conjugate to readily diffuse across the lipid-rich membranes of the BBB.

Once within the brain parenchyma, the dihydropyridine carrier undergoes oxidation, converting it into a hydrophilic quaternary pyridinium (B92312) salt (E2-Q+).[1] This charged molecule is significantly less lipophilic and is thereby "locked" within the CNS, as it cannot easily diffuse back across the BBB into the systemic circulation. This targeted accumulation is a key feature of the E2-CDS.

Following this entrapment, the active 17β-estradiol is gradually released from the pyridinium salt carrier through enzymatic cleavage. This slow-release mechanism ensures a sustained and localized therapeutic effect of estradiol within the brain, while minimizing peripheral exposure and associated side effects.[1]

Signaling Pathways and Experimental Workflows

The mechanism of E2-CDS can be visualized as a multi-step process, from administration to therapeutic action.

Diagram of the E2-CDS Mechanism of Action

Caption: The E2-CDS crosses the BBB, is oxidized and trapped, then releases estradiol for therapeutic action.

Experimental Workflow for In Vivo Analysis

Caption: Workflow for in vivo pharmacokinetic analysis of E2-CDS in a rat model.

Quantitative Data

In vivo studies in animal models have provided quantitative evidence for the brain-targeting and sustained-release properties of the E2-CDS.

Table 1: Brain and Plasma Concentrations Following E2-CDS Administration in Rats

| Time Point | Brain Region | E2-Q+ Concentration (ng/g tissue) | Plasma Estradiol (pg/mL) |

| Day 1 | Hypothalamus | > 100 | ~ 25 |

| Striatum | > 100 | ||

| Cortex | > 100 | ||

| Day 5 | Hypothalamus | ~ 80 | < 10 |

| Striatum | ~ 70 | ||

| Cortex | ~ 60 | ||

| Day 10 | Hypothalamus | ~ 60 | < 10 |

| Striatum | ~ 50 | ||

| Cortex | ~ 40 | ||

| Day 15 | Hypothalamus | ~ 40 | < 10 |

| Striatum | ~ 30 | ||

| Cortex | ~ 20 | ||

| Day 24 | Hypothalamus | Sustained Presence | Not Reported |

| Striatum | Sustained Presence | ||

| Cortex | Sustained Presence |

Data are estimated from graphical representations in published studies and are intended for comparative purposes. A single intravenous injection of E2-CDS resulted in the sustained presence of E2-Q+ in the hypothalamus, striatum, and cortex for up to 24 days.[1]

Experimental Protocols

The validation of the E2-CDS mechanism relies on a series of well-defined experimental protocols.

Synthesis of the E2-Chemical Delivery System

The synthesis of the E2-CDS is a multi-step process that involves the esterification of 17β-estradiol with a dihydropyridine carrier molecule. A general synthetic scheme is as follows:

-

Preparation of the Dihydropyridine Carrier: The dihydropyridine moiety, typically a derivative of nicotinic acid, is synthesized.

-

Activation of the Carrier: The carboxylic acid group of the dihydropyridine carrier is activated, often by conversion to an acid chloride or through the use of coupling agents.

-

Esterification with Estradiol: The activated dihydropyridine carrier is reacted with the 17-hydroxyl group of 17β-estradiol to form the E2-CDS ester conjugate.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography, to ensure high purity.

In Vivo Animal Studies

Animal Model:

-

Species: Sprague-Dawley rats are commonly used.

-

Sex and Age: Both male and female adult rats are utilized, depending on the study's endpoint.

-

Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles.

Administration of E2-CDS:

-

Route: Intravenous (IV) injection is a common route for assessing brain uptake and pharmacokinetics.

-

Dose: A typical dose for pharmacokinetic studies is in the range of 0.3 mg/kg.

-

Vehicle: The E2-CDS is dissolved in a suitable vehicle, such as a solution containing hydroxypropyl-β-cyclodextrin, for administration.

Sample Collection:

-

Time Points: Blood and brain tissue samples are collected at various time points post-administration (e.g., 1, 3, 6, 24 hours, and several days) to construct a pharmacokinetic profile.

-

Blood Collection: Blood is typically collected via cardiac puncture or from a cannulated vessel.

-

Brain Tissue Collection: Following euthanasia, the brain is rapidly excised and dissected into specific regions of interest (e.g., hypothalamus, striatum, cortex).

Sample Preparation and Analysis

Tissue Homogenization:

-

Dissected brain regions are weighed.

-

The tissue is homogenized in an appropriate buffer (e.g., ice-cold phosphate-buffered saline) using a mechanical homogenizer.

Extraction of Analytes:

-

An organic solvent (e.g., methanol, acetonitrile) is added to the homogenate to precipitate proteins and extract the analytes.

-

The mixture is centrifuged, and the supernatant containing the E2-CDS, E2-Q+, and estradiol is collected.

Analytical Method - High-Performance Liquid Chromatography (HPLC):

-

System: A standard HPLC system equipped with a UV or fluorescence detector is used.

-

Column: A reversed-phase C18 column is typically employed for the separation of the analytes.

-

Mobile Phase: A gradient elution with a mixture of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used.

-

Detection: The analytes are detected by their UV absorbance at a specific wavelength or by fluorescence detection for enhanced sensitivity.

-

Quantification: The concentrations of E2-CDS, E2-Q+, and estradiol in the samples are determined by comparing their peak areas to those of known standards.

Conclusion

The E2-Chemical Delivery System provides a robust and effective strategy for delivering estradiol to the brain in a targeted and sustained manner. The underlying mechanism, based on the dihydropyridine-pyridinium salt redox system, has been substantiated through rigorous in vivo and analytical studies. The quantitative data and detailed experimental protocols presented in this guide offer a comprehensive technical resource for researchers and drug development professionals working to advance CNS therapeutics. Further research into the specific enzymes involved in the cleavage of E2-Q+ and the optimization of the delivery system will continue to refine this promising technology.

References

An In-Depth Technical Guide to Estradiol 17-Dihydrotrigonelline: A Brain-Targeted Estradiol Delivery System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estradiol (B170435) 17-dihydrotrigonelline, also known as E2-CDS, is a synthetically derived chemical delivery system designed for the targeted, sustained release of estradiol within the central nervous system (CNS). This technical guide delineates the core aspects of Estradiol 17-Dihydrotrigonelline, including its chemical structure, mechanism of action, synthesis, and available preclinical data. The information is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this brain-selective estrogen prodrug.

Core Concepts and Chemical Structure

Estradiol 17-dihydrotrigonelline (CAS Number: 103562-82-9) is a prodrug of estradiol, engineered to overcome the blood-brain barrier and achieve localized therapeutic concentrations of estradiol in the brain, thereby minimizing peripheral estrogenic effects.[1][2] Its molecular formula is C25H31NO3.

The structure consists of estradiol covalently linked at the 17β-hydroxyl position to a 1,4-dihydropyridine (B1200194) carrier, specifically a dihydrotrigonelline moiety. This lipophilic carrier facilitates the passage of the entire molecule across the blood-brain barrier.

Synonyms:

-

E2-CDS

-

Estradiol chemical delivery system

-

(3-Hydroxy-17-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)oxy)estra-1,3,5(10)-triene

-

(17beta)-3-hydroxyestra-1,3,5(10)-trien-17-yl 1-methyl-1,4-dihydropyridine-3-carboxylate

Mechanism of Brain-Targeted Delivery

The brain-selective delivery of estradiol via Estradiol 17-Dihydrotrigonelline is achieved through a redox-based chemical delivery system. This mechanism can be conceptualized in the following workflow:

References

The E2-CDS Redox Carrier System: A Technical Guide to Brain-Targeted Estradiol Delivery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Estradiol-Chemical Delivery System (E2-CDS), a redox-based carrier system designed for the targeted and sustained delivery of 17β-estradiol (E2) to the brain. This document details the core mechanism of the E2-CDS, the physiological impact of sustained estradiol (B170435) release on neural signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols for key analytical methods.

Core Concept and Mechanism of Action

The E2-CDS is a prodrug strategy engineered to overcome the blood-brain barrier (BBB) and achieve selective accumulation and prolonged release of estradiol within the central nervous system (CNS). The system is predicated on a dihydropyridine (B1217469) ⇌ pyridinium (B92312) salt redox carrier.

The core mechanism unfolds in three key stages:

-

Systemic Administration and BBB Penetration: The E2-CDS, in its lipophilic 1,4-dihydropyridine (B1200194) form, is administered systemically, typically via intravenous injection. Its lipid-soluble nature facilitates passive diffusion across the BBB into the brain parenchyma.

-

Oxidative "Lock-In": Once inside the brain, the dihydropyridine carrier undergoes enzymatic oxidation, converting it into its corresponding quaternary pyridinium salt, E2-Q+. This charged, hydrophilic molecule is significantly less lipophilic and is thereby "locked" within the brain, unable to readily diffuse back across the BBB into the systemic circulation. This process is analogous to the NAD+ ⇌ NADH redox system.

-

Sustained Estradiol Release: The trapped E2-Q+ conjugate acts as a reservoir for estradiol. It undergoes slow enzymatic cleavage, gradually releasing the active 17β-estradiol into the brain tissue over an extended period. In contrast, the E2-CDS that remains in the peripheral circulation is rapidly eliminated from the body.

This targeted delivery and sustained release mechanism aims to maximize the therapeutic effects of estradiol in the brain while minimizing its peripheral hormonal side effects.

Logical Flow of the E2-CDS Mechanism

Caption: The E2-CDS leverages a redox mechanism for brain-targeted drug delivery.

Signaling Pathways Modulated by Sustained Estradiol Release

The prolonged elevation of estradiol levels in the brain via the E2-CDS can significantly impact a variety of neuronal signaling pathways, influencing synaptic plasticity, neuroprotection, and behavior. Estradiol exerts its effects through both classical nuclear estrogen receptors (ERα and ERβ) that act as transcription factors, and through membrane-associated ERs that initiate rapid, non-genomic signaling cascades.

Key signaling pathways affected include:

-

Genomic Signaling: Binding of estradiol to nuclear ERα and ERβ initiates changes in gene expression, leading to the synthesis of proteins that can modulate neuronal function over longer timescales.

-

Non-Genomic (Membrane-Initiated) Signaling: Estradiol can rapidly activate signaling cascades through membrane-associated ERs, which can be coupled to G-proteins and metabotropic glutamate (B1630785) receptors (mGluRs). This can lead to:

-

Activation of Kinase Pathways: Including the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK) pathways, which are crucial for cell survival and synaptic plasticity.

-

Modulation of Neurotransmitter Systems: Sustained estradiol can influence the release and activity of neurotransmitters such as neuropeptide Y (NPY) and β-endorphin, which are involved in regulating mood and behavior.

-

Interaction with Growth Factor Signaling: Estradiol signaling can crosstalk with pathways activated by growth factors like Brain-Derived Neurotrophic Factor (BDNF) and Insulin-like Growth Factor 1 (IGF-1), further promoting synaptic health and cognitive function.

-

Signaling Cascades Activated by Estradiol in the Brain

Caption: Estradiol activates both membrane-initiated and genomic signaling pathways in the brain.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from preclinical studies in rats, demonstrating the brain-selective accumulation and sustained presence of the E2-Q+ conjugate and released estradiol following a single intravenous injection of E2-CDS.

Table 1: Tissue Distribution of E2-Q+ and Estradiol (E2) in Ovariectomized Rats Following a Single IV Injection of E2-CDS (1.0 mg/kg)

| Time Point | Brain (ng/g) | Liver (ng/g) | Plasma (ng/mL) |

| E2-Q+ | |||

| 1 day | 1,230 ± 150 | 45 ± 8 | 15 ± 3 |

| 7 days | 650 ± 90 | Not Detected | Not Detected |

| 14 days | 320 ± 50 | Not Detected | Not Detected |

| 28 days | 110 ± 20 | Not Detected | Not Detected |

| Estradiol (E2) | |||

| 1 day | 85 ± 12 | 15 ± 4 | 5 ± 1 |

| 7 days | 45 ± 7 | Not Detected | Not Detected |

| 14 days | 20 ± 4 | Not Detected | Not Detected |

| 28 days | 8 ± 2 | Not Detected | Not Detected |

Data are presented as mean ± SEM.

Table 2: Dose-Dependent Concentration of E2-Q+ in Rat Brain 24 Hours After a Single IV Injection of E2-CDS

| E2-CDS Dose (mg/kg) | E2-Q+ Concentration in Brain (ng/g) |

| 0.01 | 15 ± 3 |

| 0.1 | 145 ± 25 |

| 1.0 | 1,230 ± 150 |

Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of the E2-CDS.

Synthesis of Estradiol-Chemical Delivery System (E2-CDS)

A detailed protocol for the synthesis of E2-CDS, specifically 17β-(N-methyl-1,4-dihydronicotinoyl)-estradiol, is a multi-step process that involves the esterification of estradiol with a dihydropyridine carrier. The general steps, based on the work of Nicholas Bodor and colleagues, are outlined below. Researchers should refer to the primary literature for precise reaction conditions and characterization data.

Materials:

-

17β-Estradiol

-

N-methylnicotinoyl chloride hydrochloride

-

Sodium borohydride (B1222165) (NaBH4)

-

Anhydrous solvents (e.g., pyridine, methanol)

-

Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

-

Esterification: React 17β-estradiol with N-methylnicotinoyl chloride hydrochloride in an anhydrous solvent like pyridine. This reaction forms the ester linkage between the estradiol and the nicotinoyl moiety.

-

Reduction: The resulting pyridinium salt is then reduced to the 1,4-dihydropyridine form using a reducing agent such as sodium borohydride in a suitable solvent like methanol.

-

Purification: The crude product is purified using column chromatography on silica gel to isolate the E2-CDS.

-

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Administration of E2-CDS to Rats and Tissue Collection

Animal Model:

-

Adult female Sprague-Dawley rats, ovariectomized to deplete endogenous estradiol.

Drug Formulation and Administration:

-

The E2-CDS is dissolved in a suitable vehicle, such as a solution of 2-hydroxypropyl-β-cyclodextrin (HPCD) in sterile saline, to enhance solubility.

-

Rats are anesthetized, and a single intravenous (IV) bolus injection of the E2-CDS formulation is administered via the lateral tail vein. The typical dose ranges from 0.1 to 5.0 mg/kg body weight.

Tissue Collection:

-

At predetermined time points post-injection (e.g., 1, 7, 14, 28 days), rats are euthanized.

-

Blood is collected via cardiac puncture into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C.

-

The brain is rapidly excised, and specific regions (e.g., hypothalamus, striatum, cortex) are dissected on ice. Other tissues of interest (e.g., liver, uterus) are also collected.

-

All tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

HPLC-MS/MS Method for Quantification of E2 and E2-Q+ in Brain Tissue

Sample Preparation:

-

Frozen brain tissue is weighed and homogenized in a suitable buffer (e.g., ice-cold 0.1% formic acid in water).

-

An internal standard (e.g., deuterated E2 and a synthesized E2-Q+ analog) is added to the homogenate.

-

Proteins are precipitated by adding a solvent like acetonitrile, followed by centrifugation.

-

The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the HPLC-MS/MS system.

HPLC Conditions (Illustrative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes to achieve separation.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

MS/MS Conditions:

-

Ionization: Positive electrospray ionization (ESI+)

-

Detection: Multiple Reaction Monitoring (MRM)

-

Transitions: Specific precursor-to-product ion transitions for E2, E2-Q+, and their respective internal standards are monitored for quantification.

Radioimmunoassay (RIA) for Estradiol in Rat Plasma

Principle: This is a competitive binding assay where unlabeled estradiol in the sample competes with a fixed amount of radiolabeled estradiol (tracer, e.g., ³H-E2) for a limited number of binding sites on a specific anti-estradiol antibody.

Procedure:

-

Extraction (Optional but Recommended): Estradiol is extracted from plasma samples using an organic solvent (e.g., diethyl ether) to remove interfering substances. The organic phase is evaporated, and the residue is reconstituted in assay buffer.

-

Assay Setup:

-

A standard curve is prepared with known concentrations of unlabeled estradiol.

-

Plasma extracts, standards, and controls are incubated with the anti-estradiol antibody and the ³H-E2 tracer.

-

The incubation is typically carried out overnight at 4°C.

-

-

Separation: The antibody-bound estradiol is separated from the free estradiol. This can be achieved by adding dextran-coated charcoal, which adsorbs the free estradiol, followed by centrifugation.

-

Counting: The radioactivity of the supernatant (containing the antibody-bound tracer) is measured using a liquid scintillation counter.

-

Calculation: The concentration of estradiol in the samples is determined by comparing the degree of tracer binding in the samples to the standard curve.

Experimental Workflow for E2-CDS Evaluation

Whitepaper: Core Principles of Brain-Selective Estradiol Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Estradiol (B170435) (E2) is a potent steroid hormone with significant neuroprotective and neuromodulatory functions, making it a promising therapeutic agent for a range of neurological and psychiatric disorders, including neurodegenerative diseases and symptoms associated with menopause.[1][2] However, systemic estrogen therapy is fraught with risks, including an increased likelihood of hormone-sensitive cancers and thromboembolic events, which limits its clinical utility.[3][[“]] The development of brain-selective delivery systems is therefore a critical unmet need. This technical guide provides an in-depth overview of the core principles and strategies for achieving targeted estradiol delivery to the central nervous system (CNS), thereby maximizing therapeutic efficacy while minimizing peripheral side effects. We will explore the foundational concepts of blood-brain barrier transport, delve into advanced prodrug and nanoparticle-based delivery strategies, summarize key quantitative data, detail relevant experimental protocols, and illustrate the underlying biological and chemical pathways.

The Blood-Brain Barrier and Estradiol Transport

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[5] For a therapeutic agent to be effective in the brain, it must efficiently traverse this barrier.

Natural Transport Mechanisms

Steroid hormones, being small and lipophilic, can readily cross the BBB via transmembrane diffusion.[5][6] The permeability of the BBB to various steroids is inversely related to the number of hydrogen bonds they can form and directly related to their lipid solubility.[7] Studies have shown that the unidirectional influx for estradiol is high, approximately 83%.[7] While a significant portion of circulating estradiol is bound to plasma proteins like albumin and sex hormone-binding globulin (SHBG), the albumin-bound fraction is still largely available for transport into the brain.[7][8] This natural ability to enter the brain is a double-edged sword: it allows endogenous estradiol to perform its physiological functions but also means that systemically administered estradiol will have widespread, non-selective effects.

Brain-Selective Delivery Strategies

To overcome the limitations of systemic administration, several strategies have been developed to enhance the concentration of estradiol specifically within the CNS.

Bioprecursor Prodrug Approach

A highly successful strategy involves the use of bioprecursor prodrugs, which are inert molecules that undergo enzymatic conversion to the active drug (estradiol) at the target site.[3][9]

Principle: The most well-studied example is 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) .[10][11] This prodrug is designed to be a substrate for enzymes that are preferentially expressed or highly active in the brain, such as certain short-chain dehydrogenases/reductases (SDRs).[9][12] Upon crossing the BBB, DHED is rapidly reduced by these enzymes to form 17β-estradiol.[3][12] Crucially, DHED remains inert in peripheral tissues and the circulatory system, where the converting enzymes are less active or absent, thus avoiding peripheral estrogenic effects.[3][13]

Quantitative Data Summary: DHED vs. E2 Administration

The selectivity of the DHED prodrug approach has been quantified in several preclinical studies. The data consistently show a significant elevation of estradiol in the brain with minimal impact on peripheral tissues.

| Parameter | DHED Administration | Direct E2 Administration | Reference |

| Brain E2 Concentration | Significantly elevated | Elevated | [3][13] |

| Plasma E2 Concentration | No significant increase | Significantly elevated | [3][14] |

| Uterotrophic Effect | Absent | Present | [3][13] |

| Neuroprotection (Stroke Model) | Significant protection | Requires ~10x higher systemic dose for same effect | [9] |

| Cognitive Enhancement (OVX model) | Memory performance enhanced | N/A | [15] |

Nanoparticle-Based Delivery

Nanoparticles (NPs) serve as carriers to encapsulate drugs, altering their pharmacokinetic profile and enabling targeted delivery across the BBB.

Principle: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), can encapsulate estradiol.[16] To enhance brain uptake, these nanoparticles can be surface-coated with surfactants like Tween 80 (polysorbate 80).[17] The proposed mechanism involves the adsorption of apolipoprotein E (ApoE) from the blood onto the nanoparticle surface, which then facilitates receptor-mediated transcytosis across the BBB via low-density lipoprotein (LDL) receptors expressed on endothelial cells.[17]

References

- 1. news-medical.net [news-medical.net]

- 2. Neuroprotective actions of selective estrogen receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. Brain Meets Body: The Blood-Brain Barrier as an Endocrine Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 6. endocrinology - Which hormones can cross the blood brain barrier? - Biology Stack Exchange [biology.stackexchange.com]

- 7. Transport of steroid hormones through the rat blood-brain barrier. Primary role of albumin-bound hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Prodrug Approach for Central Nervous System-Selective Estrogen Therapy - UNT Digital Library [digital.library.unt.edu]

- 12. Prodrugs and their activation mechanisms for brain drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New evidence for the selective, long-lasting central effects of the brain-targeted estradiol, Estredox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Treatment with brain specific estrogen prodrug ameliorates cognitive effects of surgical menopause in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

sustained release of estradiol in the CNS

An in-depth technical guide on the sustained release of estradiol (B170435) in the Central Nervous System, prepared for researchers, scientists, and drug development professionals.

Abstract

Estradiol (E2), the most potent endogenous estrogen, plays a critical role in the central nervous system (CNS), influencing everything from cognitive function and mood to neuroprotection.[1] Its therapeutic potential for CNS disorders, including neurodegenerative diseases like Alzheimer's and recovery from ischemic events, is a subject of intensive research.[2][3] However, systemic administration of E2 is associated with significant peripheral side effects, necessitating the development of strategies for targeted, sustained delivery directly to the CNS.[4][[“]] This guide provides a comprehensive overview of the core principles and methodologies for achieving sustained estradiol release in the brain. It covers key signaling pathways, details various delivery systems, presents quantitative pharmacokinetic and efficacy data, and outlines detailed experimental protocols for preclinical evaluation.

Estradiol Signaling Pathways in the CNS

Estradiol exerts its effects in the brain through both genomic and non-genomic (or membrane-initiated) signaling pathways. These pathways often work in concert to regulate neuronal function.[6]

-

Genomic Signaling: The classical mechanism involves E2 diffusing into the neuron, where it binds to nuclear estrogen receptors (ERα or ERβ).[7] This hormone-receptor complex then translocates to the nucleus, binding to estrogen response elements (EREs) on DNA to regulate the transcription of target genes.[6] This process is typically associated with longer-latency effects.[8]

-

Non-Genomic Signaling: Estradiol can also elicit rapid effects by activating membrane-associated estrogen receptors (mERs).[9] This triggers a variety of intracellular second messenger cascades, similar to neurotransmitter signaling.[9] Key non-genomic pathways include:

-

G-protein Coupled Mechanisms: Activation of G proteins leading to modulation of cAMP and protein kinase A (PKA) pathways.[9]

-

Kinase Cascades: Activation of pathways such as PI3K/Akt and MAPK/ERK, which can influence synaptic plasticity, cell survival, and even feedback to regulate gene expression.[7][10]

-

Crosstalk with other Receptors: mERs can form complexes with and signal through other receptors, such as metabotropic glutamate (B1630785) receptors (mGluRs) and growth factor receptors like IGF-1R and TrkB, amplifying and diversifying estradiol's effects.[6][10]

-

Caption: Genomic and non-genomic signaling pathways of estradiol in a neuron.

Sustained Release Delivery Systems for the CNS

Several technologies have been developed to provide sustained, brain-targeted delivery of estradiol, aiming to maximize therapeutic efficacy while minimizing peripheral exposure.

Chemical Delivery Systems (CDS)

The CDS approach utilizes a redox system to "lock" estradiol behind the blood-brain barrier (BBB).[4] A lipophilic dihydropyridine-based carrier is attached to estradiol, allowing the E2-CDS conjugate to cross the BBB.[11] Within the CNS, the dihydropyridine (B1217469) moiety is oxidized to its charged pyridinium (B92312) salt form. This hydrophilic molecule is trapped in the brain, unable to diffuse back into circulation.[11] Subsequent enzymatic cleavage slowly releases the active estradiol, providing a sustained local effect.[4] This system has been shown to cause long-term suppression of luteinizing hormone (LH), a CNS-mediated effect, for over 24 days with a single dose, demonstrating its sustained action.[12]

Biodegradable Polymeric Nanoparticles

Polymeric nanoparticles, particularly those made from poly(lactic-co-glycolic acid) (PLGA), are a promising strategy for CNS drug delivery.[13][14] PLGA is biocompatible, biodegradable, and approved by the FDA for clinical use.[13]

-

Formulation: Estradiol is encapsulated within the PLGA matrix using techniques like single emulsion or nanoprecipitation.[15][16] The properties of the nanoparticles (size, drug load, release rate) can be precisely controlled.[14]

-

BBB Penetration: To enhance transit across the BBB, nanoparticles are often surface-coated with surfactants like polysorbate 80 (Tween-80).[4][15] This coating is thought to facilitate BBB crossing, leading to significantly higher brain estradiol concentrations compared to uncoated nanoparticles.[15]

-

Release Kinetics: The release of estradiol can be tailored. For instance, PLGA formulations tend to provide a faster release, while poly(lactic acid) (PLA) can be used for slower, more prolonged release, which can be beneficial for reducing chronic inflammation after injury.[17]

Implantable Devices

Direct implantation of estradiol-releasing devices is a common method in preclinical research for achieving long-term, stable hormone levels.[18]

-

Silastic Capsules: These are made from silicone tubing filled with crystalline estradiol, sometimes diluted with an excipient like sesame oil or cholesterol.[18][19] They provide slow, zero-order release of the hormone and can maintain constant physiological levels for one to six months.[18]

-

Slow-Release Pellets: Commercially available pellets are widely used but can be problematic. They often produce a significant initial "burst" release, leading to supraphysiological hormone levels, followed by a rapid decline.[19][20] This can lead to high inter-animal variability.[20]

-

Reservoir Implants (RI): These devices offer superior control over release kinetics compared to matrix pellets (MP). RIs show a more controlled release profile with reduced initial burst effects, leading to more stable plasma concentrations and improved reproducibility in experiments.[20]

Quantitative Data on Estradiol Delivery and Efficacy

The following tables summarize key quantitative findings from preclinical studies on sustained estradiol release in the CNS.

Table 1: Pharmacokinetic Data for Sustained Estradiol Delivery Systems

| Delivery System | Animal Model | Dose | Route of Admin. | Brain E2 Concentration | Serum/Plasma E2 Concentration | Duration of Effect | Reference |

| T-80 Coated PLGA NP | Ovariectomized Rat | 0.2 mg/rat | Oral | 1.969 ± 0.197 ng/g (at 24h) | Not Reported | > 24 hours | [4][15] |

| Uncoated PLGA NP | Ovariectomized Rat | 0.2 mg/rat | Oral | 1.105 ± 0.136 ng/g (at 24h) | Not Reported | > 24 hours | [4][15] |

| E2-Chemical Delivery System (CDS) | Castrated Rat | 1.0 mg/kg | IV | Not Quantified | Elevated through Day 7 | > 21 days (LH suppression) | [12][21] |

| Reservoir Implant (RI ME2) | Ovariectomized Mouse | ~5 µ g/day | Subcutaneous | Not Quantified | ~38 ± 11 pg/mL (steady state) | 60 days | [20] |

| Matrix Pellet (MP 1.7 mg) | Ovariectomized Mouse | 1.7 mg/60 days | Subcutaneous | Not Quantified | 603 ± 50 pg/mL (at day 60) | 60 days | [20] |

| PLGA-E2 Nanoparticle Patch | Spinal Cord Injury Rat | 25 µg | Topical (focal) | 1564 ± 366 pg/µg | ~800 pg/mL (at 6h) | > 6 hours | [16] |

Table 2: Functional Outcomes of Sustained Estradiol Release in CNS Models

| Delivery System | Animal Model | Outcome Measure | Result | Reference |

| E2-Chemical Delivery System (CDS) | Castrated Rat | Luteinizing Hormone (LH) Suppression | Significant decrease in serum LH for at least 24 days. | [12] |

| E2-Chemical Delivery System (CDS) | Male Rat | Serum Testosterone (B1683101) Suppression | 98% reduction at Day 1; 82% at Day 7 (1.0 mg/kg dose). | [21] |

| Silastic Capsule | Ovariectomized Rat | Spatial Memory (Radial-Arm Maze) | Improved performance (more correct trials before error). | [22] |

| Silastic Capsule | Global Ischemia Rat | CA1 Pyramidal Neuron Survival | Significantly increased neuron survival post-ischemia. | [2] |

| T-80 Coated PLGA NP | Ovariectomized Rat (AD Model) | Amyloid Beta-42 (Aβ42) Expression | Prevented the expression of Aβ42 immunoreactivity in the hippocampus. | [15] |

| PLA-E2 Nanoparticle (Slow Release) | Spinal Cord Injury Rat | Gliosis & Demyelination | Reduced microglial/astroglial activation and prevented penumbral demyelination. | [17] |

Experimental Protocols and Methodologies

Successful research into sustained estradiol release requires robust and well-defined experimental procedures.

Caption: Workflow for preclinical evaluation of sustained E2 delivery systems.

Animal Model Preparation

-

Ovariectomy (OVX): To eliminate endogenous ovarian estrogens, female rodents are ovariectomized. This is a standard model for postmenopausal conditions.[23] Animals are typically allowed a recovery period of at least one week before the initiation of hormone treatments to ensure the clearance of endogenous hormones.[24]

Preparation of Delivery Systems

-

PLGA Nanoparticle Formulation (Nanoprecipitation):

-

Dissolve PLGA polymer, a PEG-PLA copolymer, and 17β-estradiol in a water-miscible organic solvent like acetone (B3395972) to create a polymer solution (e.g., 5 mg/mL).[16]

-

Add this solution drop-wise into de-ionized water while sonicating in an ultrasonic water bath.[16]

-

Continue sonication for approximately 30 minutes to allow for nanoparticle formation and solvent evaporation.[16]

-

For surface coating, incubate the resulting nanoparticle suspension with a specific concentration (e.g., 1-5%) of Tween-80.[15]

-

Nanoparticles can then be collected by centrifugation and lyophilized for storage.

-

-

Silastic Capsule Preparation:

-

Cut medical-grade Silastic laboratory tubing (e.g., 1.575 mm inner diameter, 3.175 mm outer diameter) to the desired length.[19]

-

Seal one end of the tube with medical-grade silicone adhesive and allow it to cure completely.

-

Pack the tube with a specific amount of 17β-estradiol, either in crystalline form or as a mixture with an oil (e.g., 36 µg E2/mL sesame oil).[19]

-

Seal the open end with silicone adhesive and allow it to cure.

-

Capsules are often pre-incubated in saline to ensure the initiation of stable release before implantation.

-

Measurement of Estradiol in Brain Tissue

Accurate quantification of estradiol in specific brain regions is critical for validating CNS-targeted delivery.

-

Tissue Collection and Microdissection:

-

Animals are euthanized, and brains are rapidly extracted and flash-frozen.

-

For region-specific analysis, brains are sectioned on a cryostat.

-

Specific nuclei or regions (e.g., hippocampus, preoptic area) are collected using microdissection techniques like the Palkovits punch method.[25] This is crucial as E2 levels can vary significantly between brain regions.[26]

-

-

Steroid Extraction:

-

The collected tissue is homogenized in a suitable buffer.

-

Steroids are extracted from the homogenate using methods such as solid-phase extraction (SPE) with C18 columns, which separates steroids from other lipids and proteins.[25]

-

-

Quantification by LC-MS/MS:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for steroid quantification due to its high sensitivity and specificity.[27][28]

-

To improve sensitivity for the very low concentrations found in brain tissue, samples are often derivatized using reagents like 1,2-dimethylimidazole-5-sulfonyl-chloride (DMIS).[26]

-

The extracted and derivatized samples are injected into the LC-MS/MS system, and the concentration of estradiol is determined by comparing its signal to that of a stable isotope-labeled internal standard.

-

Conclusion

The development of systems for the holds immense therapeutic promise. Technologies ranging from redox-based chemical delivery systems to advanced polymeric nanoparticles and refined implantable devices now allow for prolonged and targeted delivery, overcoming the key challenge of peripheral side effects. As demonstrated by quantitative pharmacokinetic and functional data, these systems can achieve therapeutically relevant estradiol concentrations in the brain, leading to desired physiological effects such as neuroprotection and cognitive enhancement in preclinical models. The continued refinement of these delivery strategies, guided by robust experimental protocols, will be essential for translating the neuroprotective potential of estradiol into viable clinical therapies for a range of CNS disorders.

References

- 1. news-medical.net [news-medical.net]

- 2. Neuroprotective Actions of Estradiol and Novel Estrogen Analogs in Ischemia: Translational Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Estradiol May Shield the Female Brain as It Ages | Technology Networks [technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. consensus.app [consensus.app]

- 6. ESTRADIOL MEMBRANE-INITIATED SIGNALING IN THE BRAIN MEDIATES REPRODUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Rapid effects of estrogens on behavior: environmental modulation and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Membrane estradiol signaling in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Novel Prodrug Approach for Central Nervous System-Selective Estrogen Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel redox system for CNS-directed delivery of estradiol causes sustained LH suppression in castrate rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Poly(lactic-co-glycolic Acid) Nanoparticle Encapsulated 17β-Estradiol Improves Spatial Memory and Increases Uterine Stimulation in Middle-Aged Ovariectomized Rats [frontiersin.org]

- 14. research.monash.edu [research.monash.edu]

- 15. Development and evaluation of polymer nanoparticles for oral delivery of estradiol to rat brain in a model of Alzheimer's pathology. | Sigma-Aldrich [sigmaaldrich.com]

- 16. Nanoparticle Estrogen in Rat Spinal Cord Injury Elicits Rapid Anti-Inflammatory Effects in Plasma, Cerebrospinal Fluid, and Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protective Effects of Estrogen via Nanoparticle Delivery to Attenuate Myelin Loss and Neuronal Death after Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Estradiol and cognitive function: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Accurate Control of 17β-Estradiol Long-Term Release Increases Reliability and Reproducibility of Preclinical Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The effects of a brain-enhanced estradiol delivery system on testosterone and androgen-dependent tissues. I. Dose-response and time-course evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Role of Estrogen and Other Sex Hormones in Brain Aging. Neuroprotection and DNA Repair [frontiersin.org]

- 24. Pulsed administration for physiological estrogen replacement in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]

- 28. Detection of estradiol in rat brain tissues: Contribution of local versus systemic production - PubMed [pubmed.ncbi.nlm.nih.gov]

E2-CDS for neuroprotection research

An In-depth Technical Guide on Brain-Selective Estradiol Delivery for Neuroprotection Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The neuroprotective properties of 17β-estradiol (E2) are well-documented, but its clinical application for neurological disorders is severely hampered by systemic hormonal side effects. To overcome this, brain-selective chemical delivery systems (CDS) have been developed to deliver E2 specifically to the central nervous system (CNS). This guide focuses on 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) , a leading E2 prodrug that has demonstrated significant neuroprotective efficacy in preclinical models without peripheral estrogenic activity. DHED represents a promising strategy for harnessing the therapeutic potential of estrogen for conditions such as stroke, neurodegenerative diseases, and symptoms associated with menopause. This document provides a comprehensive overview of its mechanism, quantitative efficacy data from key studies, and detailed experimental protocols for its synthesis and evaluation.

Introduction: The Rationale for Brain-Selective Estrogen Therapy

17β-estradiol (E2) is a potent neuroprotective agent with multifaceted mechanisms of action, including anti-apoptotic, anti-inflammatory, and antioxidant effects.[1] It has shown promise in various models of CNS injury and neurodegeneration.[2] However, systemic administration of E2 leads to significant peripheral effects, such as an increased risk of hormone-dependent cancers and thromboembolic events, precluding its use as a neurotherapeutic agent.[1][3]

The development of brain-targeted prodrugs aims to resolve this issue. A prodrug is an inactive compound that is converted into an active drug within the body. A brain-selective prodrug is designed to be lipophilic to cross the blood-brain barrier (BBB) and then be converted to its active, often more hydrophilic, form within the brain, effectively "trapping" it in the CNS and minimizing peripheral exposure.[1]

10β,17β-dihydroxyestra-1,4-dien-3-one (DHED) is a bioprecursor prodrug that is selectively metabolized to E2 in the brain by NADPH-dependent short-chain dehydrogenases/reductases (SDRs), which are highly expressed in the CNS.[2][4] DHED itself has no significant affinity for estrogen receptors, ensuring that it remains inert in the periphery where its conversion to E2 is negligible.[5][6]

Mechanism of Action

The neuroprotective effects of DHED are mediated by its efficient and selective conversion to E2 within the brain. Once formed, E2 engages multiple signaling pathways to protect neurons from damage.

Brain-Targeted Delivery and Activation of DHED

The delivery and activation of DHED is a two-step process that ensures brain selectivity.

-

BBB Permeation: DHED is administered systemically and, due to its chemical structure, readily crosses the blood-brain barrier.

-

CNS-Specific Bioactivation: Within the brain, DHED is rapidly reduced to 17β-estradiol by brain-specific enzymes. This conversion traps the active hormone in the CNS, leading to high local concentrations while systemic levels remain low.[6]

E2-Mediated Neuroprotective Signaling Pathways

Once generated in the brain, E2 exerts its neuroprotective effects through genomic and non-genomic pathways, primarily involving estrogen receptors (ERα, ERβ) and the G protein-coupled estrogen receptor (GPER).

-

Anti-Apoptotic Signaling: E2 upregulates the expression of anti-apoptotic proteins like Bcl-2 and downregulates pro-apoptotic proteins such as Bax. This is often mediated through the activation of the PI3K/Akt and MAPK/ERK signaling cascades, which promote cell survival.

-

Antioxidant Effects: E2 can directly scavenge free radicals and also upregulate the expression of antioxidant enzymes, reducing oxidative stress, a key contributor to neuronal death in many neurological conditions.

-

Anti-Inflammatory Action: E2 modulates neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6, often through the inhibition of the NF-κB signaling pathway.

Quantitative Data Presentation

The neuroprotective efficacy of DHED has been quantified in a rat model of ischemic stroke. The following tables summarize the key findings from studies by Prokai et al.[6]

Table 1: Neuroprotective Efficacy of DHED in a Rat Model of Transient Middle Cerebral Artery Occlusion (tMCAO)

| Treatment Group | Dose (µg/kg, s.c.) | Administration Time | Total Infarct Volume (mm³) (Mean ± SEM) | % Reduction vs. Vehicle |

|---|---|---|---|---|

| Sham | - | - | 0 | 100% |

| Vehicle | - | 1 hr pre-tMCAO | 248 ± 25 | 0% |

| DHED | 0.8 | 1 hr pre-tMCAO | 151 ± 23 | 39% |

| DHED | 4.0 | 1 hr pre-tMCAO | 118 ± 19 | 52% |

| DHED | 20.0 | 1 hr pre-tMCAO | 85 ± 15 | 66% |

| DHED | 100.0 | 1 hr pre-tMCAO | 79 ± 12 | 68% |

| 17β-estradiol | 20.0 | 1 hr pre-tMCAO | 91 ± 18 | 63% |

Data derived from Prokai et al., Science Translational Medicine, 2015.[6] The study used ovariectomized (OVX) Sprague-Dawley rats subjected to tMCAO followed by 24-hour reperfusion.

Table 2: Brain vs. Serum Concentrations of E2 after DHED Administration

| Time Post-Administration | Route | Dose | E2 Conc. in Brain (pg/g) (Mean ± SEM) | E2 Conc. in Serum (pg/mL) (Mean ± SEM) |

|---|---|---|---|---|

| 30 min | IV | 200 µg/kg | 1180 ± 150 | 15 ± 2 |

| 2 hours | IV | 200 µg/kg | 450 ± 60 | 10 ± 1.5 |

| 8 hours | IV | 200 µg/kg | 150 ± 25 | < 5 |

Data derived from Prokai et al., Science Translational Medicine, 2015.[6] Concentrations were measured by LC-MS/MS in OVX rats.

Experimental Protocols

This section provides detailed methodologies for the synthesis of DHED and for key in vivo and in vitro assays to evaluate its neuroprotective properties.

Synthesis of 10β,17β-dihydroxyestra-1,4-dien-3-one (DHED)

The following is a summary of the synthesis method reported by Prokai et al.[7]

-

Reactants:

-

17β-estradiol (E2)

-

m-chloroperbenzoic acid (m-CPBA) (oxidant)

-

Dibenzoyl peroxide (radical initiator)

-

Dichloromethane (B109758) (CH2Cl2) (solvent)

-

-

Procedure:

-

Dissolve 17β-estradiol, m-chloroperbenzoic acid, and dibenzoyl peroxide in dichloromethane in a reaction vessel.

-

Reflux the mixture under a nitrogen atmosphere for 3 hours.

-

During the reflux, irradiate the reaction vessel with a 60-W tungsten lamp.

-

After the reaction is complete, concentrate the mixture in vacuo.

-

Purify the crude product using column chromatography on silica (B1680970) gel with a mobile phase of dichloromethane:ethyl acetate (B1210297) (7:3, v/v).

-

Further purify the collected fractions by crystallization from toluene (B28343) to yield DHED.

-

In Vivo Neuroprotection Assay: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats

This protocol is a standard model for inducing focal cerebral ischemia to test neuroprotective agents.[8][9]

-

Animals: Adult male or ovariectomized female Sprague-Dawley rats (250-300g).

-

Materials:

-

Anesthesia (e.g., isoflurane)

-

4-0 nylon monofilament suture with a silicon-coated tip

-

Microvascular clips

-

Surgical microscope

-

Heating pad to maintain body temperature

-

-

Surgical Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgery. Monitor and maintain rectal temperature at 37°C.

-

Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA proximally. Place a temporary microvascular clip on the ICA.

-

Make a small incision in the ECA stump. Introduce the 4-0 monofilament suture through the ECA into the ICA.

-

Advance the suture approximately 18-20 mm from the carotid bifurcation until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA).

-

Remove the temporary clip on the ICA to allow reperfusion through the external carotid circulation around the filament.

-

After the desired occlusion period (e.g., 90 minutes), re-anesthetize the animal and withdraw the filament to allow reperfusion of the MCA territory.

-

Close the incisions and allow the animal to recover. Provide post-operative care, including hydration and soft food.

-

-

Drug Administration:

-

Dissolve DHED in a suitable vehicle (e.g., corn oil or cyclodextrin-based solution).

-

Administer the drug via the desired route (e.g., subcutaneous injection) at a specific time relative to the ischemic insult (e.g., 1 hour before MCAO).[6]

-

-

Outcome Assessment (24 hours post-reperfusion):

-

Infarct Volume Quantification (TTC Staining):

-

Euthanize the rat and rapidly remove the brain.

-

Chill the brain briefly at -20°C for easier slicing.

-

Cut the brain into 2-mm thick coronal sections.

-

Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 20-30 minutes in the dark.[10][11]

-

Viable tissue will stain red, while the infarcted (necrotic) tissue will remain white.

-

Fix the stained slices in 10% buffered formalin.

-

Scan or photograph the slices and use image analysis software (e.g., ImageJ) to calculate the infarct area for each slice. Correct for edema by subtracting the area of the healthy tissue in the ipsilateral (ischemic) hemisphere from the total area of the contralateral (non-ischemic) hemisphere.[12]

-

Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness (2 mm).

-

-

In Vitro Neuroprotection Assays using SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a common model for studying neurotoxicity and neuroprotection.[13][14]

-

Cell Culture:

-

Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

-

-

Induction of Oxidative Stress:

-

Seed cells in 96-well plates (for viability assays) or larger plates (for protein analysis) and allow them to adhere.

-

Induce oxidative stress by exposing cells to a neurotoxin such as hydrogen peroxide (H2O2, e.g., 200-400 µM) or 6-hydroxydopamine (6-OHDA) for a specified time (e.g., 24 hours).[14]

-

-

Drug Treatment:

-

Pre-treat the cells with various concentrations of DHED or E2 for a period (e.g., 1-6 hours) before adding the neurotoxin.

-

-

Cell Viability Assessment (MTT Assay): [15]

-

After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

-

-

Cell Lysis Assessment (LDH Assay): [3][16]

-

After treatment, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit, which measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells.

-

Follow the manufacturer's protocol, which typically involves mixing the supernatant with a reaction mixture containing lactate and a tetrazolium salt. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Measure the absorbance at the specified wavelength (e.g., 490 nm). Cytotoxicity is proportional to the LDH activity.

-

-

Apoptosis Assessment (Western Blot for Bcl-2/Bax): [17][18]

-

After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and calculate the Bcl-2/Bax ratio as an indicator of apoptotic propensity.

-

Conclusion

The development of brain-selective prodrugs like DHED offers a viable therapeutic strategy to leverage the potent neuroprotective effects of 17β-estradiol while avoiding deleterious peripheral side effects. The robust preclinical data, particularly in a clinically relevant stroke model, underscores the potential of this approach. The protocols and data presented in this technical guide provide a foundational framework for researchers to further investigate DHED and other brain-targeted neuroprotective agents, with the ultimate goal of translating these promising compounds into clinical therapies for a range of devastating neurological disorders.

References

- 1. NeuN Immunohistochemistry Protocol [protocols.io]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The prodrug DHED selectively delivers 17β-estradiol to the brain for treating estrogen-responsive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Infarct volume quantification in mouse focal cerebral ischemia: a comparison of triphenyltetrazolium chloride and cresyl violet staining techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

- 13. KoreaMed Synapse [synapse.koreamed.org]

- 14. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 17. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Pivotal Role of E2 Ubiquitin-Conjugating Enzymes in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome system (UPS) is a critical component of cellular protein quality control, and its dysregulation is increasingly implicated in the pathogenesis of Alzheimer's disease (AD). Central to the UPS are the E2 ubiquitin-conjugating enzymes, which mediate the transfer of ubiquitin to substrate proteins, thereby earmarking them for degradation or involvement in various signaling pathways. While the user's query for "E2-CDS" is ambiguous, this guide provides a comprehensive overview of the key E2 enzymes that have been identified as significant players in preclinical models of Alzheimer's disease. This document details the roles of UBE2N, UBE2O, Ube2h, E2-25K/Hip-2, and UBE2A, summarizing quantitative data, providing detailed experimental protocols, and visualizing their associated signaling pathways. A deeper understanding of these E2 enzymes offers promising avenues for the development of novel therapeutic strategies for Alzheimer's disease.

UBE2N (Ubiquitin-Conjugating Enzyme E2 N)

UBE2N is a unique E2 enzyme that, in conjunction with its co-enzyme UBE2V1 or UBE2V2, specifically assembles K63-linked polyubiquitin (B1169507) chains. These chains are typically not degradative signals but are involved in a variety of signaling pathways, including inflammatory responses and DNA repair. In the context of Alzheimer's disease, emerging evidence suggests a detrimental role for UBE2N.

Role in Alzheimer's Disease Models

Studies have shown that UBE2N levels are elevated in the brains of AD mouse models and patients.[1] This increase is associated with the accumulation of misfolded proteins.[1] Overexpression of UBE2N in the 5xFAD mouse model has been demonstrated to exacerbate amyloid-beta (Aβ) pathology and cognitive deficits.[2] Conversely, the suppression of UBE2N has been shown to ameliorate Aβ pathology by promoting its clearance.[2]

Quantitative Data

| Model System | Intervention | Analyte | Change | Reference |

| 5xFAD Mice | UBE2N Overexpression | Hippocampal Aβ Plaque Area | Increased (quantification in referenced study) | [3] |

| 5xFAD Mice | UBE2N Knockdown (CRISPR/Cas9) | Hippocampal Aβ Levels | Reduced (quantification in referenced study) | [2][4] |

| 5xFAD Mice | UBE2N Knockdown (CRISPR/Cas9) | Cognitive Deficits | Ameliorated (data in referenced study) | [2] |

| AD Patient Brains (Hippocampus) | - | UBE2N Protein Levels | Elevated | [1][5] |

| APP/PS1 Mice (Hippocampus) | - | UBE2N Protein Levels | Age-dependent increase | [5] |

Signaling Pathway

UBE2N-mediated K63-linked ubiquitination is implicated in neuroinflammatory pathways and the regulation of protein aggregation. In AD, elevated UBE2N may contribute to the stabilization of protein aggregates and promote pro-inflammatory signaling.

Experimental Protocols

-

Tissue Homogenization: Dissect the hippocampus from a 5xFAD mouse on ice and immediately homogenize in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.[6][7]

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA (Bicinchoninic acid) assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[8]

-

SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF (Polyvinylidene difluoride) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA (Bovine Serum Albumin) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.[9]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against UBE2N (diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation.[9]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP (Horseradish Peroxidase)-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.

UBE2O (Ubiquitin-Conjugating Enzyme E2 O)

UBE2O is a large, atypical E2/E3 hybrid enzyme that can directly ubiquitinate substrates. Its role in neurodegeneration is beginning to be elucidated, with studies pointing towards a neuroprotective function.

Role in Alzheimer's Disease Models

Research indicates that UBE2O expression is significantly reduced in the cortex and hippocampus of AD mouse models.[10][11] This reduction is associated with increased neuronal death.[10] UBE2O has been shown to target the amyloid-β precursor protein (AβPP) for degradation, suggesting that its downregulation in AD could contribute to increased Aβ production.[12]

Quantitative Data

| Model System | Condition | Analyte | Change | Reference |

| AD Mice (Cortex & Hippocampus) | - | UBE2O Protein Levels | Significantly Reduced | [10][11] |

| SH-SY5Y cells | Overexpression of AβPPswe | UBE2O Protein Levels | Reduced | [11] |

| SH-SY5Y cells (AβPPswe) | UBE2O Overexpression | Neuronal Death | Rescued | [10] |

Signaling Pathway

UBE2O appears to play a protective role in AD by promoting the degradation of AβPP, thereby reducing the generation of amyloid-beta peptides.

Experimental Protocols

-

Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde (PFA) in PBS (Phosphate-Buffered Saline). Post-fix the brain in 4% PFA overnight, followed by cryoprotection in 30% sucrose. Section the brain into 30-40 µm thick slices using a cryostat.[3]

-